molecular formula C10H11BrFN B1407343 3-bromo-N-cyclobutyl-4-fluoroaniline CAS No. 1564471-98-2

3-bromo-N-cyclobutyl-4-fluoroaniline

Cat. No.: B1407343
CAS No.: 1564471-98-2
M. Wt: 244.1 g/mol
InChI Key: OBDLAHXBNRXWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-cyclobutyl-4-fluoroaniline is a chemical compound with the molecular formula C10H11BrFN . It is used in organic synthesis as an intermediate of agrochemicals and active pharmaceutical ingredients .


Molecular Structure Analysis

The molecular weight of this compound is 244.1 g/mol. The exact mass is 243.005890 Da .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, like 3-bromo-N-cyclobutyl-4-fluoroaniline, play a crucial role in organic synthesis, offering unique reactivity and stability characteristics essential for creating complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the utility of fluorinated intermediates in manufacturing anti-inflammatory materials, demonstrating the critical role of fluorine's unique properties in synthesis processes (Qiu et al., 2009).

Fluorinated Compounds in Medicinal Chemistry

The review on the structure-activity relationship of natural and synthetic antimetastatic compounds underscores the importance of fluorine as a functional group in medicinal chemistry. Fluorinated groups, such as those in this compound, can enhance the bioactivity and metabolic stability of pharmaceutical agents, suggesting potential research applications in drug development and cancer therapy (Liew et al., 2020).

Fluorinated Compounds in Material Science

The synthesis and characterization of fluoropolymers highlight the unique properties imparted by fluorinated groups, such as thermal stability and chemical resistance. These properties are essential for developing advanced materials for various industrial applications, ranging from aerospace to medical devices. This underscores the potential of fluorinated compounds like this compound in material science research (Puts et al., 2019).

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-4-fluoroaniline is not explicitly mentioned in the available resources. It’s used as an intermediate in the synthesis of other compounds, which suggests it participates in chemical reactions to form those compounds .

Safety and Hazards

3-Bromo-4-fluoroaniline is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Properties

IUPAC Name

3-bromo-N-cyclobutyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLAHXBNRXWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-cyclobutyl-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3-bromo-N-cyclobutyl-4-fluoroaniline
Reactant of Route 3
Reactant of Route 3
3-bromo-N-cyclobutyl-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3-bromo-N-cyclobutyl-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3-bromo-N-cyclobutyl-4-fluoroaniline
Reactant of Route 6
Reactant of Route 6
3-bromo-N-cyclobutyl-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.